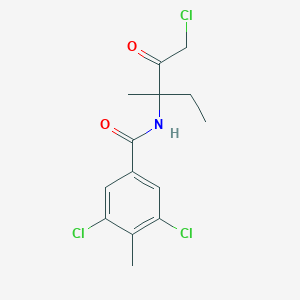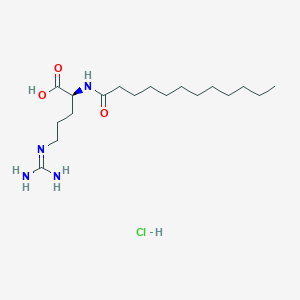
(2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride is a derivative of pentanoic acid, which is a five-carbon straight-chain fatty acid. This compound is characterized by the presence of an amino group, a dodecanoyl group (a twelve-carbon fatty acyl group), and a diamine functionality. It is a chiral molecule due to the presence of an asymmetric carbon atom.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride, they do provide insights into related synthetic methods. For instance, the synthesis of (2S,3S)-3-hydroxypipecolic acid is achieved with an overall yield of 10.2% and 98% enantiomeric excess (ee) starting from 1,5-pentanediol. The key steps include d-proline catalyzed sequential α-aminooxylation/Horner–Wadsworth–Emmons olefination of an aldehyde and Pd-catalyzed MOM-ether directed aza-Claisen rearrangement . These methods could potentially be adapted for the synthesis of the compound by incorporating the appropriate dodecanoyl and diamine functionalities at the relevant positions on the pentanoic acid backbone.
Molecular Structure Analysis
The molecular structure of (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride would include several functional groups that are important for its reactivity and interaction with biological molecules. The presence of multiple amino groups suggests that it could engage in hydrogen bonding and ionic interactions, while the dodecanoyl group would contribute lipophilic character to the molecule. The chiral center would influence the molecule's interaction with chiral environments, such as enzyme active sites.
Chemical Reactions Analysis
The amino groups in the compound are likely to be reactive sites for further chemical modification. For example, they could be involved in the formation of amides or ureas. The fatty acyl chain could also undergo reactions typical of carboxylic acids and their derivatives, such as esterification or amidation. The presence of a diamine suggests potential for coordination with metal ions or involvement in catalysis, as seen in some enzyme active sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride would be influenced by its molecular structure. The compound is expected to be solid at room temperature, with a relatively high melting point due to the presence of the hydrochloride salt form, which would increase ionic character and lattice energy. The solubility would depend on the solvent; it would likely be soluble in water due to the hydrochloride salt and amino groups, and less soluble in nonpolar solvents due to the dodecanoyl group. The compound's chiral nature means it would exhibit optical activity and could exist in enantiomerically pure forms.
Relevant Case Studies
The papers provided do not include case studies directly related to (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride. However, the synthesis and study of S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of nitric oxide synthase (NOS) suggest that structurally similar compounds can have significant biological activity and potential therapeutic applications. The design and synthesis of these compounds, as well as the examination of their structure-activity relationships, could provide a framework for the study of the compound , particularly in the context of its interaction with biological systems and potential as a pharmacological agent.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Chemical Properties
The racemic hydrochloride salt of a similar structure, involving a pentanoic acid chain, demonstrates an intricate conformation, with a mix of trans and gauche orientations resulting in a helical shape. This structure is stabilized by hydrogen bonds formed by the charged secondary amine function, underscoring the significant role of molecular geometry and intramolecular interactions in determining the properties and reactivity of complex organic compounds (Kaupang et al., 2008).
Synthesis and Derivatives
In the synthesis of γ,γ-disubstituted α- and β-amino-butyrolactones, derivatives of aspartic acid, including similar pentanoic acid structures, are used as chiral building blocks. The reactivity between the carboxyl groups of aspartic acid is manipulated to produce a variety of hydroxyacids and hydroxyesters, showcasing the versatility of amino acid derivatives in organic synthesis (Brinkmann et al., 2000).
Biochemical Applications and Analysis
Radiotracers like 99mTc(CO)3-15-[N-(Acetyloxy)-2-picolylamino]pentadecanoic acid, structurally related to the queried compound, are crucial in the biomedical field for assessing fatty acid metabolism in the myocardium. The stability of these compounds in human plasma and their metabolism via beta-oxidation reflect the profound implications of pentanoic acid derivatives in diagnostic imaging and metabolic studies (Lee et al., 2007).
Eigenschaften
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O3.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20;/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21);1H/t15-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPNNVVJPXCUQN-RSAXXLAASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride | |
CAS RN |
181434-85-5 |
Source


|
| Record name | L-Arginine, N2-(1-oxododecyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181434-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

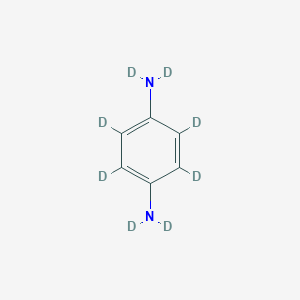
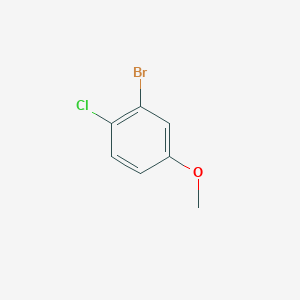
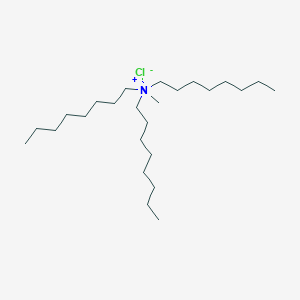
![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B128996.png)
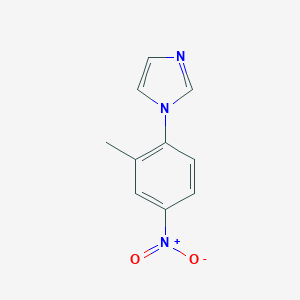
![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)
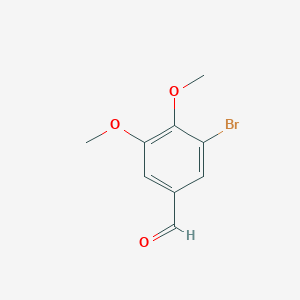
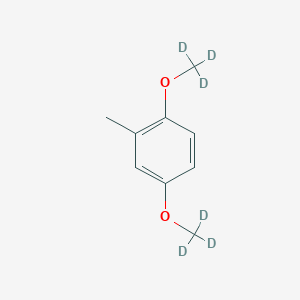
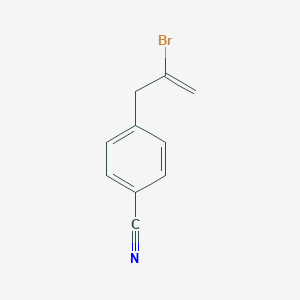
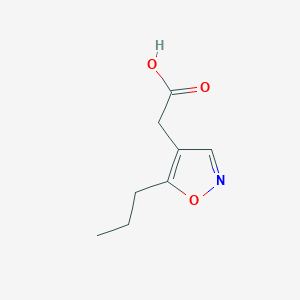
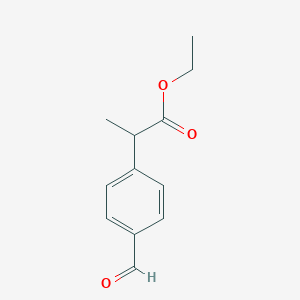
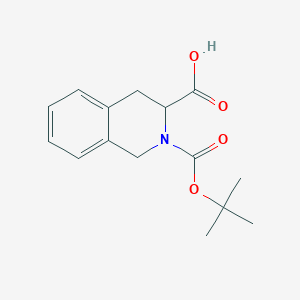
![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)
